

Sulfo-QSY21-NHS: A Technical Guide to Absorption and Quenching in Bioconjugation

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Compound of Interest

Compound Name: Sulfo-QSY21-NHS

Cat. No.: B15556403

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and quenching capabilities of **Sulfo-QSY21-NHS** ester, a non-fluorescent acceptor dye critical for the development of fluorescence resonance energy transfer (FRET) probes. This document details its absorption characteristics, quenching range, and provides foundational protocols for its application in labeling biomolecules.

Core Properties of Sulfo-QSY21-NHS

Sulfo-QSY21-NHS is a water-soluble, amine-reactive dark quencher. Its utility lies in its ability to efficiently accept energy from a donor fluorophore without emitting fluorescence itself, making it an invaluable tool in designing FRET-based assays for studying molecular interactions. The succinimidyl ester (NHS) moiety allows for covalent labeling of primary amines on proteins, peptides, and amine-modified oligonucleotides.

Quantitative Data Summary

The key spectral and physical properties of **Sulfo-QSY21-NHS** and its equivalents (QSY 21 NHS Ester, SY-21 NHS Ester) are summarized below.

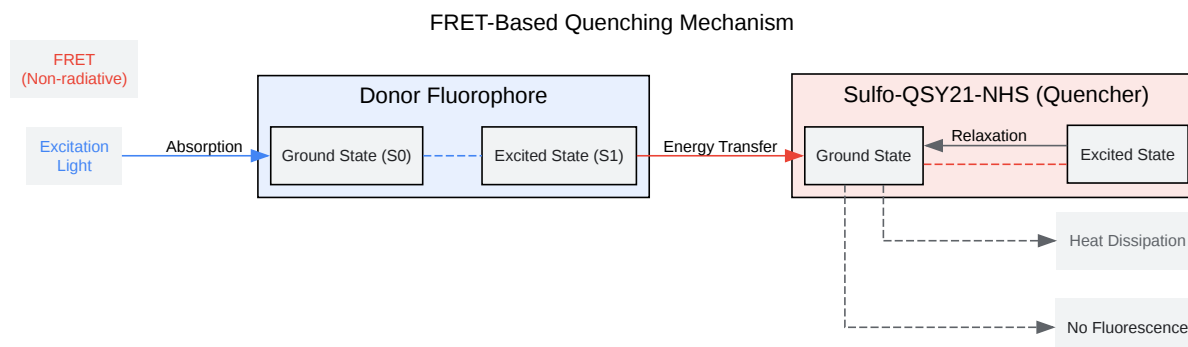
Property	Value	References
Absorption Maximum (λ_{max})	~660-661 nm	[1] [2] [3] [4] [5]
Quenching Range	580 nm - 720 nm	
Molar Extinction Coefficient (ϵ)	~90,000 $\text{cm}^{-1}\text{M}^{-1}$	
Reactivity	Primary amines	
Optimal Labeling pH	7 - 9	
Solubility	DMSO, DMF, Water	

Absorption Spectrum

The absorption spectrum of QSY 21, an equivalent of **Sulfo-QSY21-NHS**, demonstrates a broad absorption profile in the far-red to near-infrared region. The peak absorption is observed at approximately 660 nm. This broad absorption is crucial for its effectiveness as a quencher for a variety of fluorophores that emit in this range.

Quenching Mechanism and FRET

Sulfo-QSY21-NHS functions as an acceptor in Fluorescence Resonance Energy Transfer (FRET). In this process, a donor fluorophore, upon excitation, transfers its energy to the proximal **Sulfo-QSY21-NHS** molecule non-radiatively. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. This "molecular ruler" characteristic is fundamental to its use in assays that detect changes in molecular proximity.



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FRET-Based Quenching Mechanism of **Sulfo-QSY21-NHS**.

Experimental Protocols

The following sections outline generalized protocols for the labeling of biomolecules with **Sulfo-QSY21-NHS**.

Preparation of Reagents

- **Biomolecule Solution:** Dissolve the protein or amine-modified oligonucleotide in a suitable buffer. A common choice is 0.1 M sodium bicarbonate or phosphate buffer at a pH of 7.2-7.5. The concentration of the biomolecule should typically be in the range of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.
- **Sulfo-QSY21-NHS Stock Solution:** Immediately before use, dissolve the **Sulfo-QSY21-NHS** in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution of known concentration (e.g., 10 mg/mL).

Protein Labeling Protocol

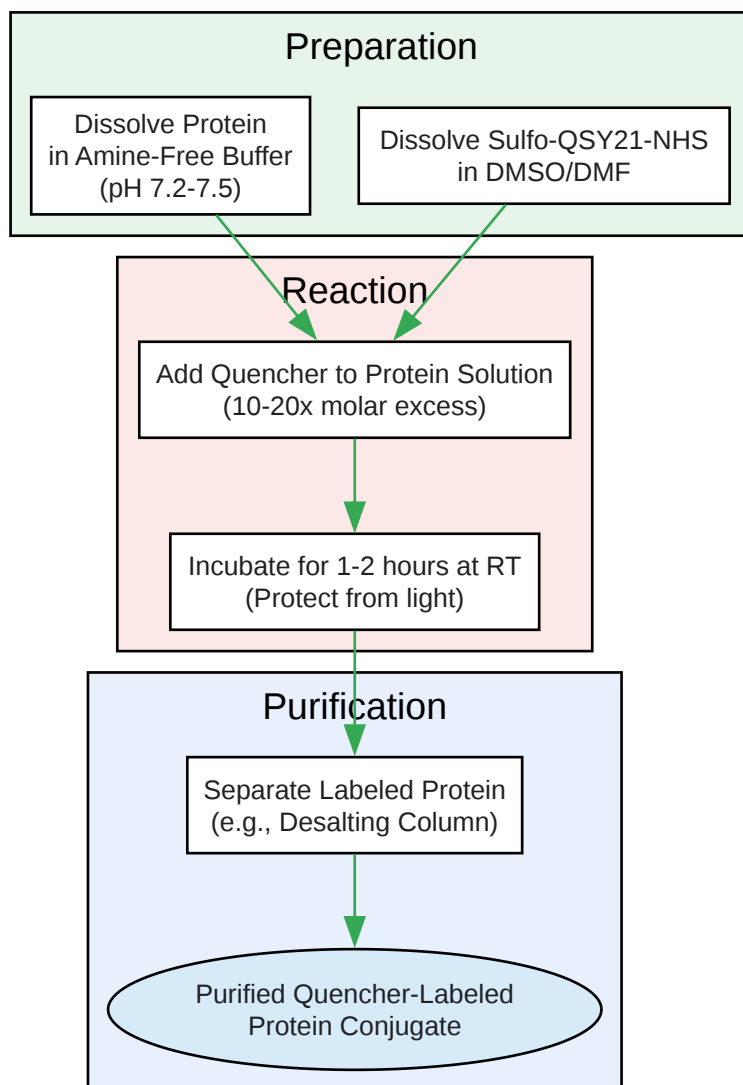
- **Molar Ratio Calculation:** Determine the desired molar ratio of **Sulfo-QSY21-NHS** to your protein. This often requires optimization, but a starting point of a 10 to 20-fold molar excess

of the dye is common.

- **Reaction Incubation:** Add the calculated volume of the **Sulfo-QSY21-NHS** stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically below 10%) to avoid denaturation of the protein.
- **Incubation:** Gently mix the reaction and incubate at room temperature for 1-2 hours, or overnight at 4°C. Protect the reaction from light.
- **Purification:** Remove the unreacted **Sulfo-QSY21-NHS** and byproducts. This is commonly achieved through size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis.

The following diagram illustrates a typical workflow for labeling a protein with **Sulfo-QSY21-NHS**.

Protein Labeling Workflow with Sulfo-QSY21-NHS



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Workflow for Protein Labeling with **Sulfo-QSY21-NHS**.

Conclusion

Sulfo-QSY21-NHS is a highly effective dark quencher with a broad absorption spectrum in the far-red region, making it an ideal acceptor for a wide range of donor fluorophores in FRET-based applications. Its amine-reactive nature allows for straightforward conjugation to various biomolecules. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to incorporate **Sulfo-QSY21-NHS** into their experimental designs for studying molecular interactions and developing novel diagnostic and therapeutic agents.

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